molecular formula C19H23N3O5S2 B2944181 Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate CAS No. 361159-81-1

Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate

Cat. No.: B2944181
CAS No.: 361159-81-1
M. Wt: 437.53
InChI Key: FYXTXRVUAMTCLK-UHFFFAOYSA-N
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Description

The compound “Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate” is a complex organic molecule that contains several functional groups, including a thiazole ring, a benzamido group, a sulfonyl group attached to a piperidine ring, and an ethyl acetate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with a chloroethyl piperidine or morpholine derivative .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The thiazole ring, a five-membered ring containing nitrogen and sulfur atoms, is a key structural feature. The benzamido group, sulfonyl group, and piperidine ring would add additional complexity to the structure .

Scientific Research Applications

Antitubercular Activity

A study highlighted the synthesis and evaluation of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. Among the compounds studied, one showcasing a structural similarity to Ethyl 2-(2-(4-(piperidin-1-ylsulfonyl)benzamido)thiazol-4-yl)acetate demonstrated promising antitubercular activity, indicating the potential of such compounds in tuberculosis treatment. The compound was not cytotoxic at the evaluated concentrations, suggesting a favorable safety profile for further investigation (Jeankumar et al., 2013).

Antiplatelet Activity

Research on ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2, 2-dimethylpentanoyl]piperidine-4-acetate (a compound with structural features akin to the subject chemical) revealed it as a potent and orally active fibrinogen receptor antagonist. The study underscores the significance of the trisubstituted beta-amino acid unit in conferring antiplatelet activity, highlighting the therapeutic potential of such compounds for antithrombotic treatment, especially in acute phases (Hayashi et al., 1998).

Antibacterial and Antifungal Properties

A synthesis exploration of new piperidine substituted benzothiazole derivatives showcased compounds with notable antibacterial and antifungal activities. This research provides insights into the structural attributes contributing to antimicrobial efficacy, suggesting the utility of such derivatives in developing new antimicrobial agents (Shafi et al., 2021).

Antimicrobial Agents Development

Another study focusing on the synthesis and biological evaluation of benzothiazoles as antimicrobial agents found that compounds structurally related to this compound exhibited no antibacterial activity against tested strains, pointing to the importance of structural optimization in enhancing antimicrobial properties (Al-Talib et al., 2016).

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, as well as optimization of its synthesis process. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

ethyl 2-[2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S2/c1-2-27-17(23)12-15-13-28-19(20-15)21-18(24)14-6-8-16(9-7-14)29(25,26)22-10-4-3-5-11-22/h6-9,13H,2-5,10-12H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXTXRVUAMTCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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